molecular formula C17H19N3O B11442738 1-ethyl-N-(2-methoxybenzyl)-1H-benzimidazol-5-amine

1-ethyl-N-(2-methoxybenzyl)-1H-benzimidazol-5-amine

Cat. No.: B11442738
M. Wt: 281.35 g/mol
InChI Key: YUUSTBZYPSXOMH-UHFFFAOYSA-N
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Description

1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE is a complex organic compound that belongs to the benzodiazole family. Benzodiazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents. This particular compound features a benzodiazole core with an ethyl group and a methoxyphenylmethyl substituent, which may contribute to its unique chemical and biological properties.

Preparation Methods

The synthesis of 1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions.

    Introduction of the Ethyl Group: Alkylation reactions using ethyl halides in the presence of a base can introduce the ethyl group to the nitrogen atom of the benzodiazole ring.

    Attachment of the Methoxyphenylmethyl Group: This step often involves the use of methoxybenzyl chloride and a suitable base to attach the methoxyphenylmethyl group to the nitrogen atom.

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its corresponding amine derivatives.

Common reagents and conditions used in these reactions include acidic or basic environments, organic solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum.

Scientific Research Applications

1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound’s potential biological activities, such as antimicrobial, antiviral, and anticancer properties, make it a subject of interest in biological research.

    Medicine: It is investigated for its potential therapeutic effects, including its use as a precursor for drug development.

    Industry: The compound can be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects, or it may interact with microbial cell membranes, exhibiting antimicrobial properties.

Comparison with Similar Compounds

1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE can be compared with other benzodiazole derivatives, such as:

    1-Methylbenzodiazole: Similar in structure but with a methyl group instead of an ethyl group.

    2-Methoxybenzodiazole: Contains a methoxy group on the benzodiazole ring itself.

    Benzodiazole-5-carboxylic acid: Features a carboxylic acid group, which can significantly alter its chemical and biological properties.

The uniqueness of 1-ETHYL-N-[(2-METHOXYPHENYL)METHYL]-1H-1,3-BENZODIAZOL-5-AMINE lies in its specific substituents, which can influence its reactivity, solubility, and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H19N3O

Molecular Weight

281.35 g/mol

IUPAC Name

1-ethyl-N-[(2-methoxyphenyl)methyl]benzimidazol-5-amine

InChI

InChI=1S/C17H19N3O/c1-3-20-12-19-15-10-14(8-9-16(15)20)18-11-13-6-4-5-7-17(13)21-2/h4-10,12,18H,3,11H2,1-2H3

InChI Key

YUUSTBZYPSXOMH-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C1C=CC(=C2)NCC3=CC=CC=C3OC

Origin of Product

United States

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